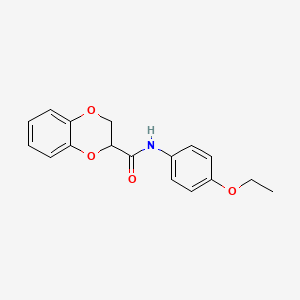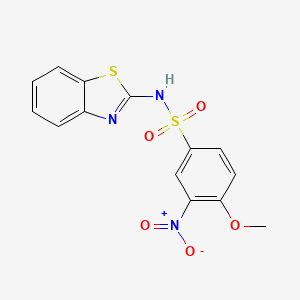![molecular formula C21H30NOP B4885538 N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine](/img/structure/B4885538.png)
N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine
説明
N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, commonly known as BDPM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cellular signaling pathways and have been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用機序
BDPM works by binding to the regulatory domain of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which prevents its activation and subsequent downstream signaling. This inhibition of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine activity can lead to a decrease in cell proliferation, migration, and invasion, which are all hallmarks of cancer. Additionally, BDPM has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Biochemical and Physiological Effects:
BDPM has been shown to have a selective inhibitory effect on N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which can lead to a decrease in cell proliferation, migration, and invasion. Additionally, BDPM has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB. These effects make BDPM a promising candidate for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of BDPM is its selectivity for N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which allows for specific targeting of this enzyme. Additionally, BDPM has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. However, one limitation of BDPM is its potential toxicity, which requires careful evaluation in preclinical studies.
将来の方向性
There are several future directions for the research of BDPM. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the evaluation of its efficacy in animal models of cancer and inflammatory diseases. Additionally, the development of BDPM derivatives with improved selectivity and potency could lead to the discovery of new therapeutic agents for these diseases.
科学的研究の応用
BDPM has been extensively studied for its potential use as a selective inhibitor of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine. N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine is a family of enzymes that play a crucial role in cellular signaling pathways and have been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders. By inhibiting N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, BDPM has the potential to be used as a therapeutic agent for these diseases.
特性
IUPAC Name |
N-butyl-N-(diphenylphosphorylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NOP/c1-3-5-17-22(18-6-4-2)19-24(23,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIGSCALQOCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(diphenylphosphorylmethyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)
![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4885547.png)

